An In-depth Technical Guide to the Synthesis and Characterization of Bismuth 2-ethylhexanoate
An In-depth Technical Guide to the Synthesis and Characterization of Bismuth 2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of bismuth 2-ethylhexanoate (B8288628) (Bi(OOCCH(C₂H₅)C₄H₉)₃). It includes detailed experimental protocols for various synthetic routes and a thorough examination of the analytical techniques used to verify the structure, purity, and thermal properties of the compound.
Introduction
Bismuth 2-ethylhexanoate, also known as bismuth octoate, is an organometallic compound with the chemical formula C₂₄H₄₅BiO₆ and a molecular weight of 638.61 g/mol .[1][2] It is a bismuth salt of 2-ethylhexanoic acid and typically appears as a liquid that is not miscible with water.[1][3] This compound serves as a versatile catalyst in various industrial applications, including polymerization reactions and the synthesis of polyurethane foams and coatings.[3][4][5] In the pharmaceutical and biomedical fields, bismuth compounds are gaining interest due to their potential antimicrobial properties and low toxicity, making bismuth 2-ethylhexanoate a subject of investigation for applications such as drug delivery systems.[1][6]
Synthesis of Bismuth 2-ethylhexanoate
Several methods have been developed for the synthesis of bismuth 2-ethylhexanoate, each offering distinct advantages in terms of yield, purity, and scalability.
Direct Metathesis Reaction
The direct metathesis reaction is a widely employed industrial method due to its scalability and moderate to high yields.[1] This process involves the reaction of bismuth nitrate (B79036) pentahydrate with 2-ethylhexanoic acid in the presence of ammonium (B1175870) hydroxide.[1]
Experimental Protocol:
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Soap Formation: In a reaction vessel, prepare an aqueous solution of ammonium 2-ethylhexanoate by reacting 2-ethylhexanoic acid with ammonium hydroxide. A 1:1 molar ratio is typically used, with controlled pH conditions ranging from 7.5 to 8.5.[1]
-
Metathesis Precipitation: In a separate vessel, dissolve bismuth nitrate pentahydrate in water.
-
Reaction: Slowly add the bismuth nitrate solution to the ammonium 2-ethylhexanoate solution with constant stirring. The reaction proceeds with a 1:3 molar ratio of bismuth nitrate to ammonium 2-ethylhexanoate.[1]
-
Isolation: The resulting bismuth 2-ethylhexanoate precipitates out of the aqueous solution. Isolate the product by filtration.
-
Purification: Wash the precipitate with water to remove any unreacted salts and byproducts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C for 7-8 hours.[7]
Electrochemical Synthesis
Electrochemical synthesis offers a pathway to high-purity bismuth 2-ethylhexanoate.[1] This method involves the electrolysis of a solution containing 2-ethylhexanoic acid and an electroconductive additive, using a bismuth anode.[7]
Experimental Protocol:
-
Electrolyte Preparation:
-
Electrolysis Setup:
-
Use an electrolyzer with an ion-exchange membrane separating the anode and cathode compartments.[7]
-
The anode is a bismuth plate, and the cathode can be a graphite (B72142) plate.[7]
-
-
Electrolysis: Conduct the electrolysis at a constant current of 0.100 amps for 20 hours. Periodically (e.g., every 3 hours), add a small amount of 2-ethylhexanoic acid (e.g., 2 ml) to the catholyte.[7]
-
Product Isolation: After electrolysis, the product, a viscous transparent liquid, is present in the anolyte. Isolate the product by evaporating the solvent.[7]
-
Drying: Dry the final product in a vacuum heater at 50-60°C for 7-8 hours.[7]
Direct Reaction with Bismuth Oxide
This method involves the direct reaction of bismuth oxide with 2-ethylhexanoic acid at elevated temperatures.[1]
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel equipped with a stirrer and a condenser, mix bismuth oxide (Bi₂O₃) with an excess of 2-ethylhexanoic acid.
-
Reaction Conditions: Heat the mixture to 100-150°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1] The reaction time can be several hours.[7]
-
Water Removal: The water formed during the reaction is continuously removed, for example, by azeotropic distillation.
-
Purification: After the reaction is complete, any excess 2-ethylhexanoic acid can be removed by vacuum distillation.[8] The final product is a solution of bismuth 2-ethylhexanoate.
Synthesis Workflow Visualization
Caption: A generalized workflow for the synthesis of bismuth 2-ethylhexanoate.
Characterization of Bismuth 2-ethylhexanoate
A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized bismuth 2-ethylhexanoate.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for structural confirmation and purity assessment.[1][6] The spectra provide detailed information about the coordination environment of the bismuth atom and the integrity of the 2-ethylhexanoate ligand.[1][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectroscopy is used to confirm the structural integrity of the compound. A characteristic strong absorption band for the carboxylate (C=O) stretching frequency is typically observed in the range of 1580-1620 cm⁻¹.[1] The absence of a broad O-H stretch (around 3000 cm⁻¹) from the carboxylic acid precursor indicates the completion of the reaction.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and bismuth content of the compound.[1] The analysis is typically carried out under a nitrogen atmosphere with a constant heating rate (e.g., 10 °C/min) over a temperature range from ambient to 600°C.[6] The decomposition of bismuth 2-ethylhexanoate usually occurs in the range of 340-400°C.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of the material, such as melting and decomposition. For some bismuth compounds, decomposition can be observed around 252°C.[10]
Elemental and Purity Analysis
-
Inductively Coupled Plasma (ICP) Analysis: ICP is a high-precision analytical method used to verify the bismuth purity levels (typically ≥99.0%) and to quantify any trace metal contamination.[1]
-
Elemental Analysis: The weight percentages of carbon, hydrogen, and bismuth are determined and compared to the calculated theoretical values based on the molecular formula C₂₄H₄₅BiO₆.
-
Karl Fischer Titration: This technique is used to determine the water content, ensuring it remains below a specified limit (e.g., 0.5%).[1]
X-ray Diffraction (XRD)
XRD analysis can be used to study the crystal structure of the compound if it is in a solid or crystalline form. For many organometallic compounds like bismuth 2-ethylhexanoate, which are often liquids or amorphous solids, XRD may show broad peaks indicative of a non-crystalline nature.
Characterization Techniques Interrelationship
Caption: Interrelationship of characterization techniques and determined properties.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of bismuth 2-ethylhexanoate.
Table 1: Elemental Composition
| Element | Theoretical Weight % (C₂₄H₄₅BiO₆) |
| Bismuth (Bi) | 32.72% |
| Carbon (C) | 45.13% |
| Hydrogen (H) | 7.11% |
| Oxygen (O) | 15.03% |
Note: The target bismuth content in commercial products is often specified in a range, for example, 32.5-33.0%.[1]
Table 2: Spectroscopic Data
| Technique | Parameter | Typical Value |
| FTIR | Carboxylate (C=O) Stretch | 1580 - 1620 cm⁻¹[1] |
Table 3: Thermal Analysis Data
| Technique | Parameter | Typical Value |
| TGA | Thermal Decomposition Range | 340 - 400 °C[1] |
| DSC | Decomposition Temperature | ~252 °C[10] |
Table 4: Purity and Physical Properties
| Parameter | Typical Specification |
| Bismuth Purity (by ICP) | ≥99.0%[1] |
| Trace Metal Contamination | <100 ppm[1] |
| Moisture Content (Karl Fischer) | <0.5%[1] |
| Flash Point | 72 °C[1][11] |
| Specific Gravity / Density | 1.28 g/cm³[1][11] |
Conclusion
The synthesis and characterization of bismuth 2-ethylhexanoate can be achieved through various reliable methods, with electrochemical synthesis and direct metathesis being prominent examples. A combination of spectroscopic, thermal, and elemental analysis techniques is crucial for the comprehensive characterization of the final product, ensuring its structural integrity, purity, and desired physical properties. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals working with this important organometallic compound.
References
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- 3. Bismuth 2-ethylhexanoate | Fisher Scientific [fishersci.ca]
- 4. americanelements.com [americanelements.com]
- 5. Bismuth 2-ethylhexanoate [myskinrecipes.com]
- 6. A Comprehensive Investigation of the Structural, Thermal, and Biological Properties of Fully Randomized Biomedical Polyesters Synthesized with a Nontoxic Bismuth(III) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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